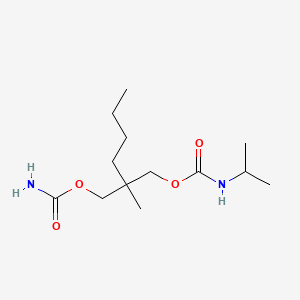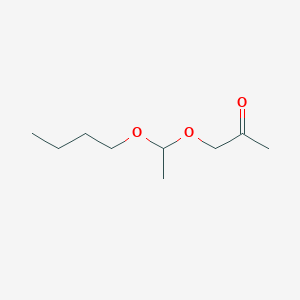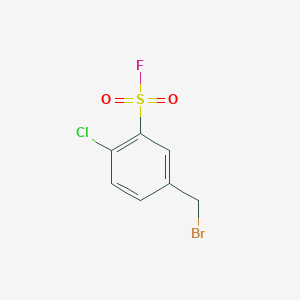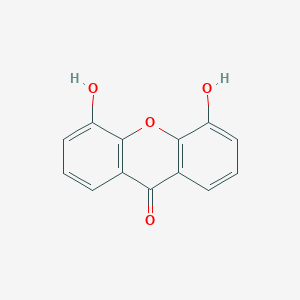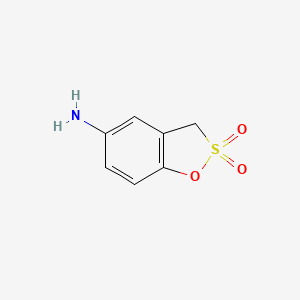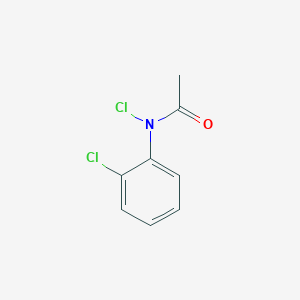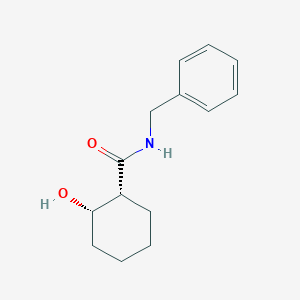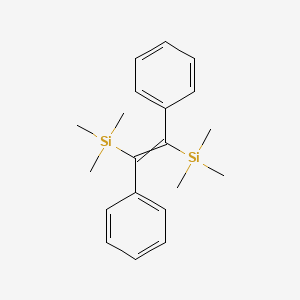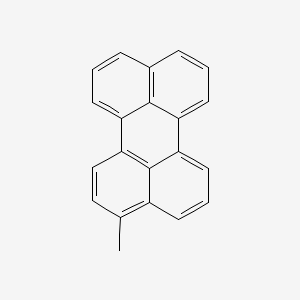
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorobenzo[b]thiophene moiety, which is a sulfur-containing heterocyclic structure. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with ethylamine, followed by the introduction of a urea moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the chlorobenzo[b]thiophene moiety to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. The chlorobenzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities with Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-.
Urea Derivatives: Other urea derivatives, such as N,N’-diethylurea and N-phenylurea, also exhibit similar chemical properties.
Uniqueness
The uniqueness of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- lies in its combined structural features of a chlorobenzo[b]thiophene moiety and a urea group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
23842-80-0 |
|---|---|
分子式 |
C11H11ClN2OS |
分子量 |
254.74 g/mol |
IUPAC 名称 |
2-(5-chloro-1-benzothiophen-3-yl)ethylurea |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-1-2-10-9(5-8)7(6-16-10)3-4-14-11(13)15/h1-2,5-6H,3-4H2,(H3,13,14,15) |
InChI 键 |
QIJYYHWQVCEFBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




